Cas no 93735-22-9 (7-Methoxy-3,4-dihydro-2H-benzob1,4oxazine)

7-Methoxy-3,4-dihydro-2H-benzob1,4oxazine structure
93735-22-9 structure
Product Name:7-Methoxy-3,4-dihydro-2H-benzob1,4oxazine
Número CAS:93735-22-9
MF:C9H11NO2
Megavatios:165.189142465591
MDL:MFCD11101009
CID:801543
PubChem ID:19895002
Update Time:2024-10-26

7-Methoxy-3,4-dihydro-2H-benzob1,4oxazine Propiedades químicas y físicas

Nombre e identificación

    • 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
    • 2H-1,4-Benzoxazine,3,4-dihydro-7-methoxy-
    • 3,4-dihydro-7-methoxy-2H-1,4-Benzoxazine
    • 7-Methoxy-3,4-dihydro-2H-1,4-benzoxazine
    • 7-Methoxy-3,4-dihydro-2H-benzo[1,4]oxazine
    • SHPHWZPKRWHBKE-UHFFFAOYSA-N
    • RW2719
    • MB09263
    • AK140716
    • ST24045689
    • 3,4-Dihydro-7-methoxy-2H-1,4-benzoxazine (ACI)
    • 7-Methoxy-3,4-dihydro-2H-benzob1,4oxazine
    • MDL: MFCD11101009
    • Renchi: 1S/C9H11NO2/c1-11-7-2-3-8-9(6-7)12-5-4-10-8/h2-3,6,10H,4-5H2,1H3
    • Clave inchi: SHPHWZPKRWHBKE-UHFFFAOYSA-N
    • Sonrisas: O(C)C1C=C2C(NCCO2)=CC=1

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 1
  • Complejidad: 152
  • Superficie del Polo topológico: 30.5

7-Methoxy-3,4-dihydro-2H-benzob1,4oxazine PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM155508-1g
7-methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
93735-22-9 97%
1g
$456 2021-06-08
Chemenu
CM155508-5g
7-methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
93735-22-9 97%
5g
$1298 2021-06-08
Chemenu
CM155508-10g
7-methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
93735-22-9 97%
10g
$1719 2021-06-08
Alichem
A019092861-5g
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
93735-22-9 97%
5g
$1306.34 2023-08-31
Alichem
A019092861-10g
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
93735-22-9 97%
10g
$2060.00 2023-08-31
Alichem
A019092861-25g
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
93735-22-9 97%
25g
$3466.32 2023-08-31
TRC
M269865-10mg
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
93735-22-9
10mg
$ 50.00 2022-06-04
TRC
M269865-50mg
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
93735-22-9
50mg
$ 160.00 2022-06-04
TRC
M269865-100mg
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
93735-22-9
100mg
$ 250.00 2022-06-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M840818-250mg
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine
93735-22-9 97%
250mg
1,812.00 2021-05-17

7-Methoxy-3,4-dihydro-2H-benzob1,4oxazine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 7 h, 70 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  30 min
Referencia
Compounds and methods for the treatment of cystic fibrosis
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 3 h, 25 °C; 25 °C → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Referencia
Preparation of pyridinyl compounds as DNA polymerase theta inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, rt; overnight, reflux; reflux → rt
Referencia
Preparation of substituted pyrazinones, pyridines and pyrimidines as corticotropin releasing factor receptor ligands
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
Referencia
Nitrogen-containing fused ring compound and use thereof
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
Referencia
Synthesis of oxypropanolamine derivatives of 3,4-dihydro-2H-1,4-benzoxazine, β-adrenergic affinity, inotropic, chronotropic and coronary vasodilating activities
Iakovou, Kriton; Kazanis, Michalis; Vavayannis, Andreas; Bruni, Giancarlo; Romeo, Maria Raffaella; et al, European Journal of Medicinal Chemistry, 1999, 34(11), 903-917

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 3 h, 50 °C
1.2 Reagents: Water
Referencia
Preparation of tricyclic compounds as androgen receptor modulators and methods for their use
, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: 4-Methyl-2-pentanol ;  37 h, 137 °C
1.2 Catalysts: Palladium Solvents: Methanol ;  2 h, 7 bar, 70 °C
1.3 Reagents: Hydrogen Catalysts: Nickel Solvents: Mesitylene ,  Water ;  26.5 h, 150 °C
Referencia
Methods for preparing intermediates of 3,4-dihydro-2H-1,4-benzoxazine derivatives useful as octane-boosting additives
, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  2 h, reflux; reflux → rt
1.2 Reagents: Methanol ;  10 min, rt → reflux
Referencia
3,4-Dihydro-1,4-benzoxazine, 3,4-dihydro-1,4-benzothiazine and 1,2,3,4-tetrahydroquinoxaline derivatives as alpha2C adrenoreceptor agonists and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  cooled; 6 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  cooled; rt
Referencia
Nitrogen-containing fused ring compounds as inhibitors of URAT1 activity and process for the preparation thereof
, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  cooled; 6 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ;  cooled; 1 - 40 °C
Referencia
Pharmaceutical composition comprising nitrogenated fused cyclic compound
, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  3 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water
Referencia
Preparation of N-[[(ureido)phenoxy]hetero/aryl]benzamides and related derivatives as NPY antagonists and their use for treating obesity, and abnormal food behavior and for controlling food intake
, World Intellectual Property Organization, , ,

7-Methoxy-3,4-dihydro-2H-benzob1,4oxazine Raw materials

7-Methoxy-3,4-dihydro-2H-benzob1,4oxazine Preparation Products

7-Methoxy-3,4-dihydro-2H-benzob1,4oxazine Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:93735-22-9)7-Methoxy-3,4-dihydro-2H-benzob1,4oxazine
Número de pedido:A859657
Estado del inventario:in Stock
Cantidad:250mg/1g/5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:19
Precio ($):194.0/483.0/1374.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93735-22-9)7-Methoxy-3,4-dihydro-2H-benzob1,4oxazine
A859657
Pureza:99%/99%/99%
Cantidad:250mg/1g/5g
Precio ($):194.0/483.0/1374.0